molecular formula C7H15NO B13230989 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine

Cat. No.: B13230989
M. Wt: 129.20 g/mol
InChI Key: MNZZFOLBYDXLJE-UHFFFAOYSA-N
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Description

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine is a chemical compound with the molecular formula C7H15NO It is a derivative of cyclopropylamine, featuring a methoxymethyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine typically involves the reaction of cyclopropylamine with formaldehyde and methanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can further modify the amine group or the cyclopropyl ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring or the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the cyclopropyl ring can influence its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine: This compound has a similar structure but with a cyclopentyl ring instead of a cyclopropyl ring.

    2-[1-(Methoxymethyl)cyclohexyl]ethan-1-amine: This compound features a cyclohexyl ring, offering different steric and electronic properties.

Uniqueness

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine is unique due to its cyclopropyl ring, which imparts distinct steric and electronic characteristics. The small ring size and strain can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-[1-(methoxymethyl)cyclopropyl]ethanamine

InChI

InChI=1S/C7H15NO/c1-9-6-7(2-3-7)4-5-8/h2-6,8H2,1H3

InChI Key

MNZZFOLBYDXLJE-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC1)CCN

Origin of Product

United States

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